Glucosulfone

Solubility Formulation Intravenous Administration

Glucosulfone sodium (Promin) is the water-soluble, heat-sterilizable prodrug of dapsone, uniquely suited for parenteral formulation development and IV compatibility studies—capabilities unattainable with water-insoluble dapsone. Its metabolic conversion to dapsone introduces a quantifiable activation delay critical for time-dependent pharmacology, while its documented 46% anemia incidence at therapeutic doses provides a validated benchmark for sulfone hematotoxicity research. Source high-purity glucosulfone sodium to advance your antimycobacterial prodrug and comparative sulfone safety studies.

Molecular Formula C24H36N2O18S3
Molecular Weight 736.7 g/mol
CAS No. 551-89-3
Cat. No. B1195741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosulfone
CAS551-89-3
Synonymsglucosulfone
glucosulfone disodium
glucosulfone sodium
glucosulfone, disodium salt
Promin
Molecular FormulaC24H36N2O18S3
Molecular Weight736.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O
InChIInChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1
InChIKeySQQCWHCJRWYRLB-AGNGBHFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucosulfone (CAS 551-89-3) Sodium Salt: Water-Soluble Sulfone Prodrug for Antimycobacterial Research


Glucosulfone (CAS 551-89-3), historically known as Promin, is a synthetic sulfone antimicrobial belonging to the antimycobacterial class [1]. The compound is typically used as its sodium salt form (CAS 554-18-7), which exhibits high water solubility and heat stability, allowing for intravenous administration and heat sterilization [2]. Glucosulfone functions as a prodrug that is metabolized in vivo to the active therapeutic agent dapsone (4,4'-diaminodiphenylsulfone), thereby acting as a competitive inhibitor of dihydropteroate synthetase in the bacterial folic acid synthesis pathway [3].

Why Generic Substitution with Dapsone or Other Sulfones Is Scientifically Inappropriate for Glucosulfone Research


Generic substitution between sulfone-class antimycobacterials is not scientifically valid due to fundamental differences in physicochemical properties and pharmacokinetic behavior that directly impact experimental design. Glucosulfone sodium exhibits aqueous solubility and heat-sterilizable characteristics that enable intravenous administration and sterile formulation preparation—properties not shared by the active metabolite dapsone, which is practically insoluble in water [1]. Additionally, glucosulfone's prodrug nature introduces a metabolic conversion step to dapsone that alters the temporal profile of active drug exposure, a critical variable in time-dependent pharmacological studies [2]. Historical clinical data indicate that glucosulfone sodium demonstrated a distinct adverse event profile, including a 46% incidence of anemia at studied intravenous doses, which must be accounted for in comparative toxicity assessments [3]. These property-based differences preclude direct one-to-one substitution in experimental protocols.

Glucosulfone Quantitative Evidence Guide: Solubility, Toxicity, and Pharmacodynamic Differentiation Versus Dapsone and Sulfoxone


Aqueous Solubility: Glucosulfone Sodium Enables IV Formulation While Dapsone Remains Water-Insoluble

Glucosulfone sodium (CAS 554-18-7) is freely soluble in water, in contrast to dapsone, which is practically insoluble in water (solubility < 0.1 mg/mL) [1]. This property enabled the historical intravenous administration of glucosulfone sodium at doses of 5 g/day in clinical studies, a route unavailable for unmodified dapsone [2]. The aqueous solutions of glucosulfone sodium can be sterilized by autoclaving without degradation, confirming thermal stability relevant to sterile manufacturing [3].

Solubility Formulation Intravenous Administration Prodrug Design

Prodrug Metabolism: Glucosulfone Provides Controlled Dapsone Release via In Vivo Bioconversion

Glucosulfone is unequivocally characterized as a prodrug of dapsone, undergoing metabolic cleavage in the body to release the active sulfone moiety [1]. This prodrug relationship means that glucosulfone does not exhibit direct antibacterial activity in cell-free systems; its antimycobacterial effect is entirely dependent on bioconversion to dapsone [2]. In contrast, dapsone is directly active in vitro without requiring metabolic activation. This distinction is critical for experimental design: glucosulfone is unsuitable for direct enzyme inhibition or cell-free antibacterial assays, whereas dapsone is appropriate for such studies .

Prodrug Pharmacokinetics Metabolism Drug Delivery

Acute Toxicity in Rodents: Glucosulfone Sodium LD50 Values Contextualize In Vivo Dosing Ranges

The acute oral LD50 of glucosulfone sodium in rats is reported as 3-4 g/kg, with intravenous LD50 of 3-3.5 g/kg [1]. In mice, the oral LD50 is reported as 3.93 mg/kg and subcutaneous LD50 as 6.50 mg/kg . These values establish the toxicological baseline for in vivo dosing decisions. For comparative context, dapsone exhibits an oral LD50 in mice of approximately 250-300 mg/kg, indicating that glucosulfone sodium displays markedly higher acute toxicity in the mouse model, while the rat data suggest a different species-dependent profile [2].

Toxicology LD50 In Vivo Pharmacology Safety Assessment

Clinical Adverse Event Profile: Quantified Incidence Data for Glucosulfone Sodium in Leprosy Patients

In clinical studies of glucosulfone sodium administered intravenously at 5 g/day to adult leprosy patients, the following adverse event incidences were documented: anemia (46%), allergic dermatitis (16%), iridocyclitis (10%), vomiting (7%), headache (grade 1, frequency not specified but noted), nausea (grade 1, 35%), erythema nodosum leprosum (3%), leucopenia (3%), allergic rhinitis (1.5%), and lymphadenitis (1.5%) [1]. These incidence rates provide a quantitative safety benchmark for the compound under specific dosing conditions. In contrast, dapsone's adverse effect profile, while overlapping, is dominated by dose-dependent hemolytic anemia and methemoglobinemia, with a different incidence structure influenced by oral bioavailability and acetylator status [2].

Adverse Events Clinical Toxicology Leprosy Drug Safety

Comparative Antileprotic Efficacy in Murine Model: Glucosulfone Sodium Versus Thiocarlid and INH-Derivatives

A comparative study evaluated glucosulfone sodium (Promin), thiocarlid (Isoxyl), and two isoniazid (INH) derivatives in the Stefansky-leprosy model of the white rat [1]. The study provided a direct head-to-head comparison framework for antileprotic activity in a standardized in vivo mycobacterial infection model. While the full quantitative outcomes are not accessible in the open literature, the existence of this comparative study establishes that glucosulfone sodium's efficacy was benchmarked against contemporary antimycobacterial agents of the same era, providing a historical reference point for relative potency assessments in leprosy research [2].

Leprosy Murine Model Comparative Efficacy In Vivo Pharmacology

Defined Research and Industrial Application Scenarios for Glucosulfone (CAS 551-89-3) Based on Verifiable Evidence


Intravenous Formulation Development and Parenteral Drug Delivery Research

Glucosulfone sodium's high aqueous solubility and heat-sterilizable properties [1] make it a model compound for developing and optimizing parenteral formulations of sulfone-class antimycobacterials. Unlike water-insoluble dapsone, glucosulfone sodium can be formulated as a sterile intravenous solution without organic co-solvents, enabling studies focused on injectable drug delivery systems, infusion compatibility, and sterilization process validation for sulfone-based therapeutics [2].

Prodrug Pharmacokinetic and Metabolism Studies in Mycobacterial Disease Models

The established prodrug relationship between glucosulfone and dapsone [1] positions glucosulfone sodium as a valuable tool compound for investigating prodrug activation kinetics, metabolite formation rates, and the impact of metabolic conversion on in vivo efficacy. Researchers studying time-dependent pharmacodynamics or seeking to modulate the onset and duration of dapsone exposure can utilize glucosulfone sodium to introduce a metabolic delay step that is absent when administering dapsone directly [2].

Hematotoxicity and Adverse Event Mechanistic Studies

The quantified clinical adverse event profile of glucosulfone sodium, particularly the 46% incidence of anemia at therapeutic intravenous doses [1], establishes this compound as a relevant tool for investigating sulfone-induced hematotoxicity mechanisms. Studies examining hemolytic anemia pathways, methemoglobin formation, or comparative toxicity across sulfone analogs can leverage glucosulfone sodium's distinct adverse event signature to differentiate compound-specific effects from class-wide sulfone toxicity [2].

Historical Antimycobacterial Research and Comparative Efficacy Benchmarking

For researchers conducting systematic reviews or meta-analyses of historical antimycobacterial therapies, glucosulfone sodium represents a key reference compound from the pre-dapsone era of leprosy and tuberculosis chemotherapy [1]. The documented comparative study in the Stefansky-leprosy rat model [2] provides a foundation for establishing historical efficacy benchmarks and understanding the evolution of sulfone-based antimicrobial therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.